6-fluoro-7H-purin-2-amine
Overview
Description
6-fluoro-7H-purin-2-amine is a fluorinated purine derivative. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the halogen exchange (HALEX) reaction, where a 6-halo purine is treated with a fluoride source .
Industrial Production Methods
Industrial production of 6-fluoro-7H-purin-2-amine may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Balz-Schiemann reaction, despite its lower yield, is often preferred due to its simplicity and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7H-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Nucleophilic substitution: Products include various substituted purines, depending on the nucleophile used.
Oxidation and reduction: Products vary based on the specific redox conditions employed.
Scientific Research Applications
6-fluoro-7H-purin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-7H-purin-2-amine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent . The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-7H-purin-6-amine: Another fluorinated purine with similar properties but different substitution patterns.
6-chloro-7H-purin-2-amine: A chlorinated analog with distinct reactivity and biological activity.
Uniqueness
6-fluoro-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other halogenated purines .
Properties
IUPAC Name |
6-fluoro-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHHWZTSMVBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564595 | |
Record name | 6-Fluoro-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34798-94-2 | |
Record name | 6-Fluoro-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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